3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
The compound 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic molecule featuring a quinazoline-2,4-dione core substituted with a 2,5-dimethylphenyl group at position 3 and a 1,2,4-oxadiazole ring linked to a 4-isopropoxyphenyl moiety at position 1. The quinazoline-dione scaffold is known for its pharmacological relevance, including kinase inhibition and antimicrobial activity . The 1,2,4-oxadiazole ring enhances metabolic stability and electronic properties, while the isopropoxyphenyl group may influence lipophilicity and target binding .
Properties
CAS No. |
1358107-82-0 |
|---|---|
Molecular Formula |
C28H26N4O4 |
Molecular Weight |
482.54 |
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O4/c1-17(2)35-21-13-11-20(12-14-21)26-29-25(36-30-26)16-31-23-8-6-5-7-22(23)27(33)32(28(31)34)24-15-18(3)9-10-19(24)4/h5-15,17H,16H2,1-4H3 |
InChI Key |
PVXUGBAWZIXFEE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Substitution Reactions: The phenyl groups are introduced through electrophilic aromatic substitution reactions, often using Friedel-Crafts acylation or alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinazoline compounds.
Scientific Research Applications
3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocyclic Systems
Quinazoline-2,4-dione vs. Pyrazol-3-one and Tetrazole Derivatives
The quinazoline-2,4-dione core distinguishes this compound from analogs like 1,5-dimethyl-4-(tetrazol-1-yl)-2-phenylpyrazol-3-one (e.g., compounds 4g and 4h in ). While pyrazol-3-one derivatives prioritize hydrogen-bonding interactions, the quinazoline-dione system offers a planar, aromatic structure conducive to π-π stacking and kinase binding .
| Core Structure | Key Features | Bioactivity Relevance |
|---|---|---|
| Quinazoline-2,4-dione | Planar aromaticity, dual carbonyl groups | Kinase inhibition, antimicrobial |
| Pyrazol-3-one | Flexible hydrogen-bonding sites | Anti-inflammatory, analgesic |
| 1,2,4-Oxadiazole | Electron-withdrawing, metabolic stability | Anticancer, enzyme inhibition |
Substituent Effects
2,5-Dimethylphenyl vs. In contrast, the 4-isopropoxyphenyl group introduces an ether linkage, improving solubility and modulating electronic effects. Compared to coumarin-3-yl substituents in benzodiazepine analogs (), the isopropoxyphenyl group lacks conjugated π-systems but offers better metabolic resistance .
| Substituent | Electronic Effect | Pharmacokinetic Impact |
|---|---|---|
| 2,5-Dimethylphenyl | Electron-donating (methyl) | Increased lipophilicity |
| 4-Isopropoxyphenyl | Moderate electron-withdrawing (ether) | Enhanced solubility and stability |
| Coumarin-3-yl | Strong π-conjugation | Fluorescence, photosensitivity |
Bioactivity and Compatibility Insights
- Marine-derived oxadiazole analogs () exhibit antimicrobial and anticancer properties, implying the oxadiazole-methyl group may confer similar activity.
- QSAR modeling () predicts that the compound’s van der Waals volume (≈250 ų) and logP (~3.5) align with blood-brain barrier permeability, making it a candidate for CNS-targeted therapies.
- Compatibility with microbial pesticides () remains speculative; however, electron-deficient heterocycles like oxadiazole are less likely to disrupt microbial enzymes compared to electrophilic agents.
Biological Activity
The compound 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline-2,4(1H,3H)-dione, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound and its derivatives, focusing on antimicrobial, antiviral, anticancer, and other pharmacological properties.
Chemical Structure and Synthesis
The synthesis of quinazoline derivatives typically involves reactions that allow for the introduction of various substituents at different positions on the quinazoline ring. The compound features a quinazoline core , an oxadiazole moiety , and a dimethylphenyl substituent , which collectively contribute to its biological activity.
Antimicrobial Activity
Research has shown that quinazoline-2,4(1H,3H)-diones exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains using the agar well diffusion method. Key findings include:
- Inhibition Zones : The compound demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 70 to 80 mg/mL for various strains tested. For instance, compound 15 showed inhibition zones of 10–12 mm against Candida albicans and E. coli .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 70 |
| Escherichia coli | 11 | 75 |
| Candida albicans | 10 | 77 |
Antiviral Activity
Quinazoline derivatives have also been explored for their antiviral potential. Notably:
- Compounds derived from quinazoline have shown efficacy against viruses such as vaccinia and adenovirus. For example, certain derivatives exhibited EC50 values significantly lower than standard antiviral drugs .
Anticancer Activity
The anticancer properties of quinazoline derivatives are well-documented. Studies indicate that these compounds can inhibit cell growth in various cancer cell lines:
- IC50 Values : The concentration required to inhibit cell growth by 50% varies among cell lines. For instance, novel quinazoline derivatives have demonstrated IC50 values in the micromolar range against HeLa and HL-60 cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| HL-60 | 20 |
| MRC-5 (non-tumor) | >100 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring or the introduction of different substituents can enhance potency or selectivity towards certain biological targets.
Key Findings in SAR Studies:
- Substituents at the 1 and 3 positions significantly affect antimicrobial activity.
- The presence of an oxadiazole moiety contributes to enhanced bioactivity against both bacterial and viral targets .
Case Studies
- Antimicrobial Evaluation : A series of quinazoline derivatives were synthesized and tested for their antimicrobial properties. Among them, compounds with oxadiazole substitutions showed superior activity against resistant strains such as MRSA.
- Antiviral Screening : Another study focused on the antiviral effects of quinazoline derivatives against adenoviruses revealed promising candidates with EC50 values significantly lower than those of existing antiviral therapies .
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves multi-step pathways, starting with functionalized quinazoline and oxadiazole precursors. Key steps include:
- Nucleophilic substitution : Introduction of the 4-isopropoxyphenyl group to the oxadiazole ring under reflux conditions using polar aprotic solvents (e.g., DMF) .
- Methylation : Reaction of quinazoline intermediates with alkylating agents (e.g., methyl iodide) in the presence of a base like potassium carbonate .
- Coupling reactions : Linking the oxadiazole and quinazoline moieties via a methylene bridge using coupling reagents such as DCC (dicyclohexylcarbodiimide) . Purification often employs recrystallization from ethanol or methanol, with reaction progress monitored via TLC or HPLC .
Q. Which spectroscopic methods are essential for characterizing its structural integrity?
Comprehensive characterization requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and connectivity .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O in quinazoline-dione at ~1680 cm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Validation of purity by comparing calculated vs. experimental C, H, N percentages .
Q. What initial biological assays are recommended for screening its pharmacological potential?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis under varying solvent conditions?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in oxadiazole formation, while ethanol improves recrystallization efficiency .
- Catalyst selection : Use of Cu(I) catalysts for azide-alkyne cycloaddition in oxadiazole synthesis reduces side reactions .
- Temperature control : Reflux at 80–100°C for 6–8 hours maximizes intermediate stability .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing isopropoxy with methoxy or halogens) to assess impact on bioactivity .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using 3D-QSAR models .
- Biological profiling : Compare IC values across assays to correlate structural features (e.g., oxadiazole rigidity) with activity .
Q. How can molecular docking studies predict binding affinity with target enzymes?
- Protein preparation : Retrieve crystal structures (e.g., PDB ID: 8S9) and optimize protonation states using tools like AutoDock .
- Docking protocols : Employ flexible ligand docking to account for oxadiazole ring conformational changes .
- Binding energy analysis : Calculate ΔG values to rank interactions, focusing on key residues (e.g., catalytic lysine in kinases) .
Q. What experimental approaches resolve contradictions in biological activity data across similar derivatives?
- Assay standardization : Use uniform cell lines and incubation times to minimize variability .
- Metabolic stability testing : Evaluate compound half-life in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .
- Crystallographic validation : Co-crystallize active vs. inactive analogs with targets to identify critical binding interactions .
Methodological Considerations
- Data contradiction analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Synthetic troubleshooting : If low yields occur, screen alternative catalysts (e.g., Pd/C for hydrogenation) or protect sensitive functional groups (e.g., tert-butyl esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
